![molecular formula C4H6N2 B14463417 2,3-Diazabicyclo[2.1.1]hex-2-ene CAS No. 72192-13-3](/img/structure/B14463417.png)
2,3-Diazabicyclo[2.1.1]hex-2-ene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3-Diazabicyclo[2.1.1]hex-2-ene is a bicyclic azo compound known for its unique structure and reactivity. It is characterized by a highly strained bicyclic framework, which makes it an interesting subject for various chemical studies. The compound is often used in photochemical and thermal reactions due to its ability to release nitrogen gas upon decomposition .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Diazabicyclo[2.1.1]hex-2-ene typically involves the reaction of diazoalkanes with alkenes under specific conditions. One common method is the photochemical denitrogenation of cyclic azoalkanes, which can be achieved under mild conditions using light as a catalyst . This method is favored for its efficiency and minimal environmental impact, as it falls under the umbrella of green chemistry.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of green chemistry and photochemical reactions are likely employed to produce this compound on a larger scale. The use of light-promoted reactions to achieve high yields with minimal byproducts is a key aspect of its industrial synthesis .
化学反应分析
Types of Reactions
2,3-Diazabicyclo[2.1.1]hex-2-ene undergoes several types of chemical reactions, including:
Denitrogenation: This is a primary reaction where the compound releases nitrogen gas, leading to the formation of highly strained bicyclic structures.
Cycloaddition: The compound can participate in [2+2] cycloaddition reactions, forming new bicyclic compounds.
Common Reagents and Conditions
Photochemical Conditions: Light is often used to initiate reactions involving this compound, particularly for denitrogenation.
Thermal Conditions: Heat can also be used to induce the decomposition of the compound, leading to the formation of various products.
Major Products
Bicyclo[1.1.0]butane: One of the major products formed from the denitrogenation of this compound.
Cyclopentyl Diradicals: These are formed through migration-type mechanisms during the decomposition process.
科学研究应用
2,3-Diazabicyclo[2.1.1]hex-2-ene has several applications in scientific research:
作用机制
The primary mechanism of action for 2,3-Diazabicyclo[2.1.1]hex-2-ene involves the release of nitrogen gas through denitrogenation. This process is initiated by either light or heat, leading to the formation of highly strained bicyclic structures. The electronic excitation involved in this reaction is typically an n → π* transition . The compound’s reactivity is influenced by hyperconjugative interactions, particularly when halogenated derivatives are involved .
相似化合物的比较
Similar Compounds
2,3-Diazabicyclo[2.2.1]hept-2-ene: Another bicyclic azo compound with similar reactivity but different structural properties.
Bicyclo[1.1.0]butane: A product of the denitrogenation of 2,3-Diazabicyclo[2.1.1]hex-2-ene, known for its strained structure.
Uniqueness
This compound is unique due to its highly strained bicyclic framework and its ability to undergo clean and efficient denitrogenation reactions. This makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
属性
CAS 编号 |
72192-13-3 |
|---|---|
分子式 |
C4H6N2 |
分子量 |
82.10 g/mol |
IUPAC 名称 |
2,3-diazabicyclo[2.1.1]hex-2-ene |
InChI |
InChI=1S/C4H6N2/c1-3-2-4(1)6-5-3/h3-4H,1-2H2 |
InChI 键 |
FLMPZLURVMTPKU-UHFFFAOYSA-N |
规范 SMILES |
C1C2CC1N=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


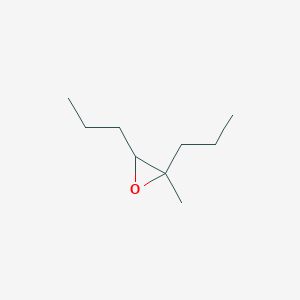
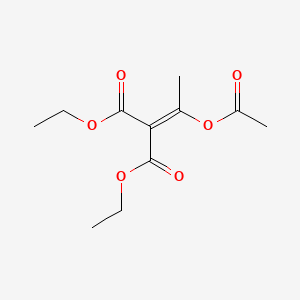
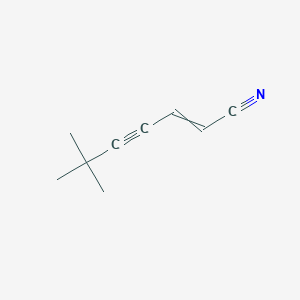
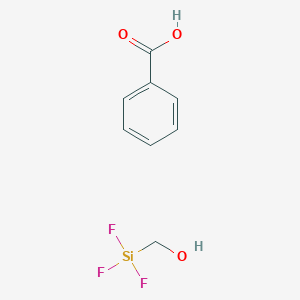
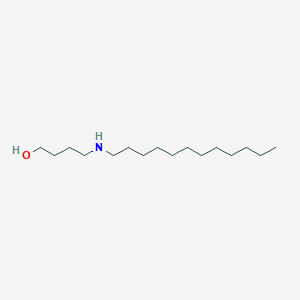
![2,2-Dimethyl-5-[phenyl(piperidin-1-yl)methyl]-1,3-dioxane-4,6-dione](/img/structure/B14463361.png)
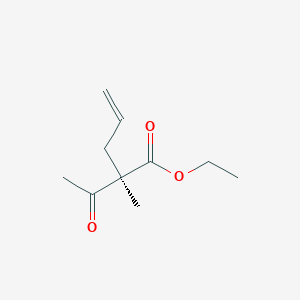
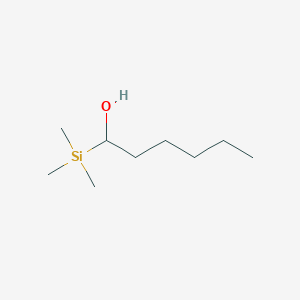
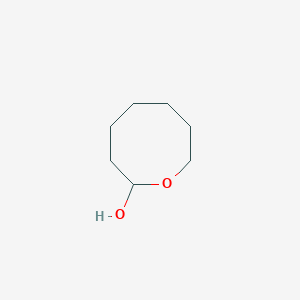
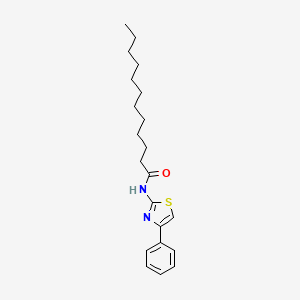
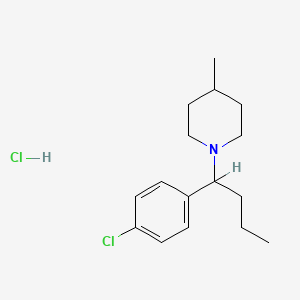
![N-{4-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]phenyl}acetamide](/img/structure/B14463404.png)
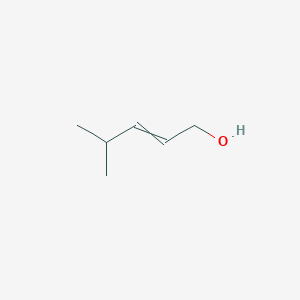
![N-Acetyl-N-{2-[chloro(methanesulfonyl)methyl]phenyl}acetamide](/img/structure/B14463426.png)
